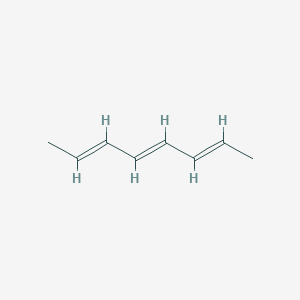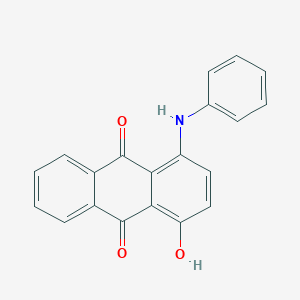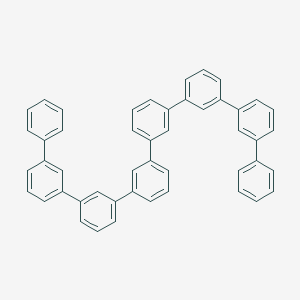
m-Octaphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M-Octaphenyl is a chemical compound that belongs to the family of octaphenyls. It is a highly symmetrical molecule that has eight phenyl rings attached to a central carbon atom. The compound is widely used in scientific research due to its unique properties. The purpose of
Mécanisme D'action
The mechanism of action of m-Octaphenyl is not well understood. However, it is believed that the compound interacts with other molecules through non-covalent interactions, including van der Waals forces, hydrogen bonding, and pi-pi stacking interactions. These interactions play a crucial role in the compound's ability to form complexes with other molecules, including metal ions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of m-Octaphenyl. However, studies have shown that the compound can interact with biological molecules, including proteins and DNA. The compound's ability to form complexes with these molecules can affect their structure and function, leading to potential biological effects.
Avantages Et Limitations Des Expériences En Laboratoire
M-Octaphenyl has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. The compound is also readily available from commercial suppliers. However, one of the limitations of using m-Octaphenyl in lab experiments is its high cost, which can limit its use in large-scale studies.
Orientations Futures
There are several future directions for the study of m-Octaphenyl. One area of research is the development of new synthesis methods to produce the compound more efficiently and cost-effectively. Another area of research is the study of the compound's interactions with biological molecules, including proteins and DNA. This research could lead to the development of new drugs and therapies for the treatment of various diseases. Additionally, the study of m-Octaphenyl's electronic and optical properties could lead to new applications in material science and electronics.
Conclusion:
In conclusion, m-Octaphenyl is a unique and versatile compound that has several scientific research applications. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's properties and potential applications.
Méthodes De Synthèse
The synthesis of m-Octaphenyl involves the reaction of benzene with benzyl chloride in the presence of a strong acid catalyst such as sulfuric acid. The reaction produces a mixture of isomers, including m-Octaphenyl. The compound can be purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
M-Octaphenyl has several scientific research applications, including its use as a ligand in coordination chemistry, organic synthesis, and material science. The compound is also used as a model system for studying the properties of organic molecules, including their electronic structure, spectroscopic properties, and reactivity.
Propriétés
Numéro CAS |
16716-11-3 |
|---|---|
Nom du produit |
m-Octaphenyl |
Formule moléculaire |
C48H34 |
Poids moléculaire |
610.8 g/mol |
Nom IUPAC |
1-phenyl-3-[3-[3-[3-[3-(3-phenylphenyl)phenyl]phenyl]phenyl]phenyl]benzene |
InChI |
InChI=1S/C48H34/c1-3-13-35(14-4-1)37-17-7-19-39(29-37)41-21-9-23-43(31-41)45-25-11-27-47(33-45)48-28-12-26-46(34-48)44-24-10-22-42(32-44)40-20-8-18-38(30-40)36-15-5-2-6-16-36/h1-34H |
Clé InChI |
QJOBYJDULSYRSC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)C4=CC(=CC=C4)C5=CC=CC(=C5)C6=CC=CC(=C6)C7=CC=CC(=C7)C8=CC=CC=C8 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)C4=CC(=CC=C4)C5=CC=CC(=C5)C6=CC=CC(=C6)C7=CC=CC(=C7)C8=CC=CC=C8 |
Autres numéros CAS |
16716-11-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



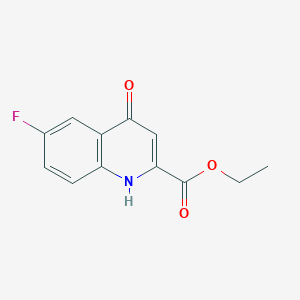
![2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B101879.png)
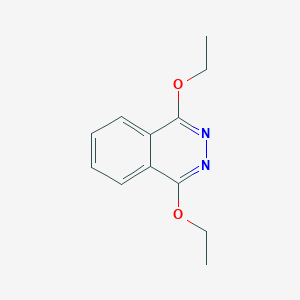
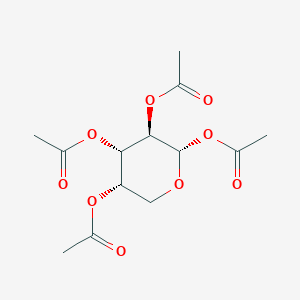
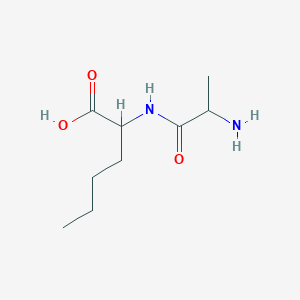
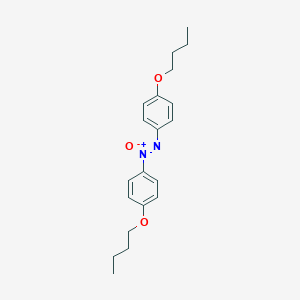

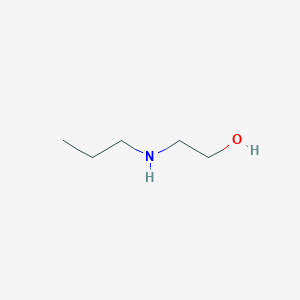
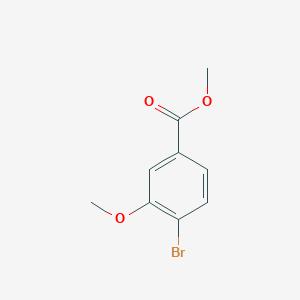
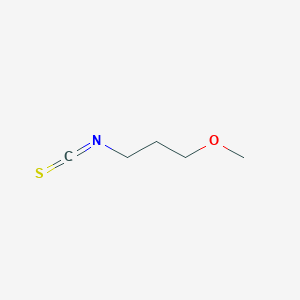
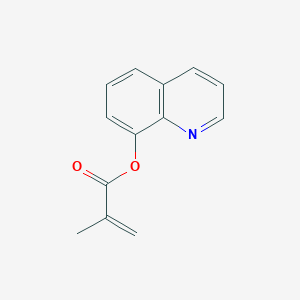
![1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole](/img/structure/B101901.png)
